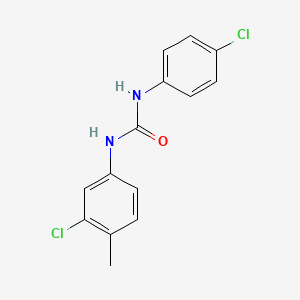
N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves various chemical pathways, including cyclization reactions and interactions with organolithium compounds. For example, the cyclization of specific thiosemicarbazide in the presence of nickel nitrate led to the formation of a structurally related compound, showcasing the utility of cyclization in synthesizing complex structures (Repich et al., 2017). Another approach involves the reaction of saccharin with organolithium compounds to produce 3-substituted 1,2-benzisothiazole 1,1-dioxides, highlighting the versatility of saccharin derivatives in synthetic chemistry (Abramovitch et al., 1974).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound has been elucidated through various techniques, including X-ray crystallography. These analyses reveal intricate details about the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for understanding the compound's reactivity and stability. For instance, extensive intramolecular hydrogen bonding and π–π stacking interactions were observed in a closely related compound, contributing to its molecular stability (Rizzoli et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves interactions with various nucleophiles and the formation of complex structures through condensation reactions. These reactions are instrumental in creating a diverse array of biologically active compounds and elucidate the compound's versatile chemical properties. For example, the reaction with organolithium compounds leads to the synthesis of 3-substituted derivatives, demonstrating the compound's reactivity towards nucleophilic substitution (Abramovitch et al., 1974).
Physical Properties Analysis
While specific details on the physical properties of this compound are scarce, the physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure analyses. These properties are influenced by the compound's molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which have been detailed in structural analyses (Rizzoli et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are characterized by their reactivity towards various chemical groups, ability to undergo condensation reactions, and interactions with nucleophiles. These chemical behaviors are crucial for synthesizing a wide range of compounds with potential biological activities. The synthesis routes and reactions mentioned provide insight into the compound's chemical versatility and its utility in creating diverse chemical entities (Abramovitch et al., 1974).
科学的研究の応用
Synthesis and Characterization
Research by Nadaf et al. (2019) focuses on the synthesis of derivatives related to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide through a multi-step pathway, with subsequent characterization using various spectroscopic techniques. This work lays a foundation for further exploration of the compound's properties and potential applications in materials science and organic chemistry (Nadaf et al., 2019).
Energetic Materials
Yang et al. (2018) developed nitrogen-rich polynitrobenzenes with π-stacking, showcasing an innovative synthesis method that could be of interest for creating high-energy-density materials. This research highlights potential applications in the development of explosives and propellants, emphasizing the versatility of nitrogen-rich compounds (Yang et al., 2018).
Corrosion Inhibition
A study by Kaya et al. (2016) on the inhibition performances of thiazole derivatives against corrosion of iron suggests potential applications in protecting metals from corrosion. This research is significant for industries dealing with metal preservation and protection, showcasing the chemical's potential as a corrosion inhibitor (Kaya et al., 2016).
Catalysis
Research into metal-assisted reactions reveals insights into the structural analysis and reactivity of benzisothiazole derivatives. Fonseca's work (2009) on 3-benzylamino-1,2-benzisothiazol-1,1-dioxide investigates its potential in catalytic transfer reduction, offering a glimpse into its applicability in catalytic processes (Fonseca, 2009).
Environmental Remediation
Hussein (2018) introduced eco-friendly polythiophene(keto-amine)s based on the cyclopentanone moiety for environmental remediation. This study illustrates the use of such compounds in selective extraction of metal ions, demonstrating its significance in addressing environmental pollution and remediation efforts (Hussein, 2018).
特性
IUPAC Name |
N-(4-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)19(17,18)16-13/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZFWHJKVJQRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)
![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)
![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)
![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)


![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)